苦参碱 B

描述

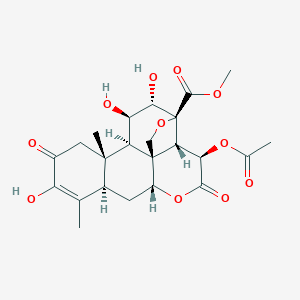

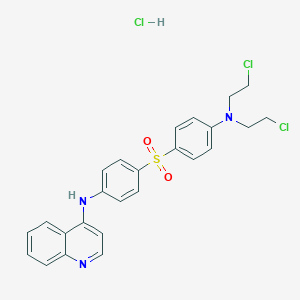

Bruceine B is a potent inhibitor of leukocyte-endothelial cell adhesion . It inhibits protein synthesis and nucleic acid synthesis . It’s a key ingredient isolated from the Chinese traditional medicinal plant Brucea javanica (L.) Merr. (Simaroubaceae) .

Synthesis Analysis

The first total synthesis of bruceol, a compound related to Bruceine B, has been achieved using a biomimetic cascade cyclization initiated by a stereoselective Jacobsen-Katsuki epoxidation (and kinetic resolution) of racemic protobruceol-I .Molecular Structure Analysis

Bruceine B has a molecular weight of 480.46 and its molecular formula is C23H28O11 .Chemical Reactions Analysis

Bruceine B exhibits an IC50 of 10 nM for antimalarial activity . It also displays potent antimyeloma activity .Physical And Chemical Properties Analysis

Bruceine B is a weak alkaline indole alkaloid . It’s a white crystalline powder that can be easily dissolved in organic solvents such as ether, chloroform, ethanol, and methanol .科学研究应用

1. 抗癌特性

苦参碱 B,一种从爪哇苦参中提取的化合物,在癌症治疗中显示出巨大的潜力。研究表明其有效抑制各种癌细胞系的增殖,包括乳腺癌、肺癌和胃癌。例如,研究发现它通过影响 AMIT_SERUM_RESPONSE_40_MCF10A、BILD_HRAS_ONCOGENIC_SIGNATURE 和 NAGASHIMA_NRG1_SIGNALING_UP 等关键通路,抑制乳腺癌细胞增殖并诱导细胞凋亡 (Tian, Jing, & Zhang, 2020)。此外,苦参碱 B 已显示出通过 JNK 通路诱导人非小细胞肺癌细胞凋亡的能力 (Tan, Huang, Lan, Zhang, Ye, Yan, & Wang, 2019),并通过下调 LINC01667/miR-138-5p/Cyclin E1 轴抑制胃癌细胞增殖 (Li, Dong, Shi, Tan, Xu, Huang, Wang, Cui, & Yang, 2020)。

2. 抗病毒和抗植物病毒作用

苦参碱 B 也因其抗病毒特性而受到研究。一项研究强调了其对植物病毒的显着抑制活性,例如烟草花叶病毒 (TMV)、马铃薯 Y 病毒 (PVY) 和黄瓜花叶病毒 (CMV),表明其作为天然杀病毒剂的潜力 (Shen, Zhang, Wu, Ouyang, Xie, & Lin, 2008)。

3. 抗寄生虫活性

除了其抗癌和抗病毒应用外,苦参碱 B 还因其抗寄生虫作用而受到评估。例如,一项关于其对犬巴贝斯虫病疗效的研究表明,它可能是治疗这种寄生虫感染的潜在候选药物 (Nakao, Mizukami, Kawamura, Subeki, Bawm, Yamasaki, Maede, Matsuura, Nabeta, Nonaka, Oku, & Katakura, 2009)。

4. 抗锥虫活性

苦参碱 B 也因其抗锥虫活性而受到研究,表明其在治疗由布氏锥虫引起的感染中的潜力 (Bawm, Matsuura, Elkhateeb, Nabeta, Subeki, Nonaka, Oku, & Katakura, 2008)。

5. 除草剂活性

有趣的是,苦参碱 B 已被发现具有除草剂活性,表明其在农业中用作除草剂的潜力 (Yongchun, Chen, He, Liu, Zeng, Wang, Du, & Tang, 2021)。

6. 降血糖作用

关于苦参碱 B 降血糖作用的研究表明其在治疗糖尿病中的潜力。它在动物模型中显示出显着的血糖浓度降低,与标准糖尿病药物相当 (Noorshahida, Wong, & Choo, 2009)。

安全和危害

未来方向

Given the safety and the successful clinical application of bruceine products in traditional medicine, Bruceine B is ensured for further investigation for the treatment of patients with MM . It’s also suggested that Bruceine B has significant potential for application and is expected to have broader global usage .

属性

IUPAC Name |

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-acetyloxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O11/c1-8-10-5-12-22-7-32-23(20(30)31-4,17(22)15(19(29)34-12)33-9(2)24)18(28)14(27)16(22)21(10,3)6-11(25)13(8)26/h10,12,14-18,26-28H,5-7H2,1-4H3/t10-,12+,14+,15+,16+,17+,18-,21-,22+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWODLQEUPYKGJ-LZFWDZGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C)(OC5)C(=O)OC)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)C)(OC5)C(=O)OC)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bruceine B | |

CAS RN |

25514-29-8 | |

| Record name | Methyl (11β,12α,15β)-15-(acetyloxy)-13,20-epoxy-3,11,12-trihydroxy-2,16-dioxopicras-3-en-21-oate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25514-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bruceine B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025514298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162177.png)

![(2R,3R,4R,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S,6S)-2-[(4-methoxyphenyl)methoxy]-6-methyl-3,5-bis(phenylmethoxy)oxan-4-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol](/img/structure/B162205.png)

![14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine](/img/structure/B162206.png)